Phenamacril

Overview

Description

Phenamacril is a novel fungicide that is considered environmentally benign due to its exceptional specificity . It inhibits the ATPase activity of the sole class I myosin of only a subset of Fusarium species including the major plant pathogens F. graminearum, F. asiaticum, and F. fujikuroi .

Molecular Structure Analysis

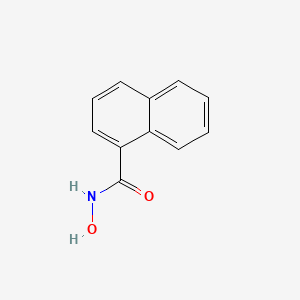

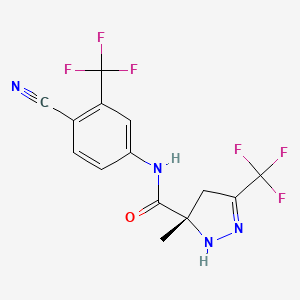

Phenamacril binds in the actin-binding cleft in a new allosteric pocket that contains the central residue of the regulatory Switch 2 loop . The amino group at one side of Phenamacril, which is protonated at a neutral or weakly alkaline pH, forms a charge interaction with the side chain of D540, while the cyanide group at the other side of Phenamacril forms a hydrogen bond with the side chain of FgMyoI S217 .

Chemical Reactions Analysis

Phenamacril potently, reversibly, and noncompetitively inhibits ATP turnover, actin binding during ATP turnover, and motor activity of F. graminearum myosin-1 . It also inhibits the ATPase activity of Fusarium avenaceum myosin-1 .

Scientific Research Applications

Environmental and Food Safety

Detecting phenamacril is pivotal for ensuring environmental and food safety . Persistent residues of phenamacril in the environment and plants have led to the need for detection methods .

Development of New Fungicides

The toxicology and resistance risk of phenamacril have led to the development of a series of new technologies of higher effect and lower amount of fungicide use . These technologies aim to widen the anti-fungus spectrum and postpone the fungicide resistance .

Mechanism of Action

Biochemical Pathways

The inhibition of the ATPase activity of myosin disrupts the normal functioning of the myosin-actin motor system, which is essential for various cellular processes, including cell division and intracellular transport . This disruption can lead to a cascade of effects that ultimately inhibit the growth of the Fusarium species .

Pharmacokinetics

graminearum myosin-1 . This suggests that phenamacril has a high affinity for its target, which could influence its bioavailability and distribution within the organism.

Result of Action

The primary result of phenamacril’s action is the inhibition of the growth of susceptible Fusarium species . By disrupting the ATPase activity of myosin, phenamacril interferes with essential cellular processes, leading to a strong inhibitory effect on the mycelial growth of these fungi .

Action Environment

Phenamacril is considered environmentally benign due to its exceptional specificity . It is effective against a subset of Fusarium species, which are major plant pathogens, making it a valuable tool in the control of diseases caused by these fungi.

Safety and Hazards

Future Directions

Phenamacril has been extensively reported to have antifungal activity against Fusarium graminearum and Fusarium fujikuroi . This study helps us better understand the resistance regulation mechanism and fungicidal activity of Phenamacril and provide reference for the development of new fungicides to control Fo .

properties

IUPAC Name |

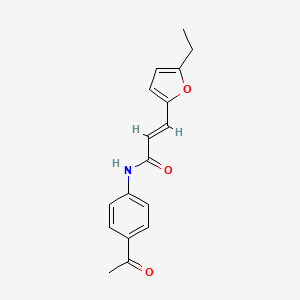

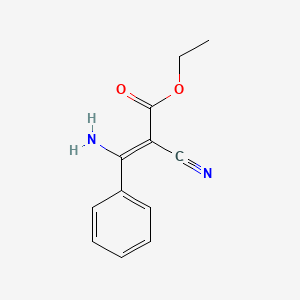

ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRQBWKLHCEKQH-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenamacril | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Phenamacril specifically targets myosin I (FgMyo1) in susceptible Fusarium species. [, , , ] Myosin I is a molecular motor protein essential for various cellular processes, including mycotoxin biosynthesis. [, ]

A: Phenamacril acts as a reversible and non-competitive inhibitor of myosin I ATPase activity. [] It binds to an allosteric pocket in the actin-binding cleft of myosin I, preventing the closure of the cleft and disrupting the actomyosin cycle, ultimately inhibiting the motor's ability to generate force. [, ]

A: Phenamacril inhibits fungal growth [, , ], disrupts deoxynivalenol (DON) biosynthesis [, , , ], and affects fungal development by impairing toxisome formation, which are subcellular structures involved in DON biosynthesis. []

A: Phenamacril is an ethyl 2-cyano-3-amino-3-phenylacrylate. [] Its stereoconfiguration is established as the (Z)-form. []

ANone: The molecular formula of phenamacril is C12H12N2O2, and its molecular weight is 216.24 g/mol.

A: Resistance to phenamacril is primarily attributed to point mutations in the myosin-5 gene, which encodes the target protein FgMyo1. [, , , ]

A: Several point mutations have been identified, including S217L, S217P, E420K, and K218T, among others. The location and type of mutation can influence the resistance level. [, , , ]

A: Commonly employed methods include QuEChERS extraction followed by gas chromatography-mass spectrometry (GC-MS) [] or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ] These methods offer high sensitivity and accuracy for quantifying phenamacril residues in various matrices.

A: While specific degradation pathways and ecotoxicological data for phenamacril are limited in the provided research, it is crucial to consider the potential environmental impact of any pesticide. [] Further research on its degradation products, persistence in soil and water, and effects on non-target organisms is essential.

ANone: Yes, several other fungicides with different modes of action can be used, including:

- SDHI fungicides: Fluopyram, cyclobutrifluram, and pydiflumetofen are effective against Fusarium species but cross-resistance with phenamacril can occur. [, , ]

- Demethylation inhibitors (DMIs): Prothioconazole, metconazole, and tebuconazole offer broad-spectrum control but long-term use can lead to resistance development. [, ]

- Other fungicide classes: Fludioxonil, pyraclostrobin, and prochloraz have shown efficacy against Fusarium but resistance management is crucial. [, , , ]

ANone: Several strategies can be implemented:

- Fungicide rotation: Alternating phenamacril with fungicides possessing different modes of action can delay resistance development. []

- Mixture applications: Combining phenamacril with other fungicides can enhance efficacy and potentially reduce selection pressure for resistance. [, ]

- Monitoring resistance: Regular monitoring of Fusarium populations for phenamacril sensitivity is crucial to guide resistance management strategies. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)

![2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1673024.png)